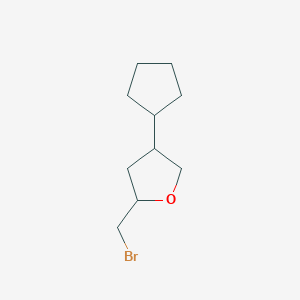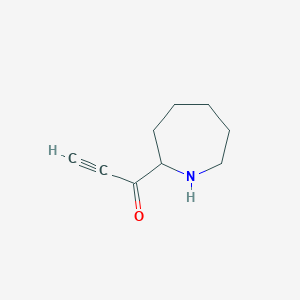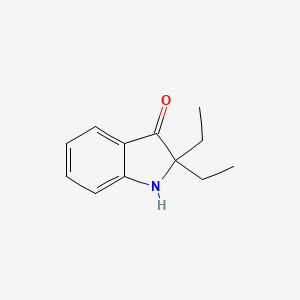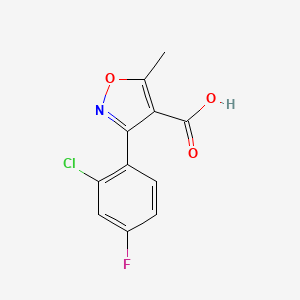
2-(Bromomethyl)-4-cyclopentyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-cyclopentyloxolane is an organic compound featuring a bromomethyl group attached to a cyclopentyloxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-cyclopentyloxolane typically involves the bromination of a precursor compound. One common method includes the bromination of cyclopentyloxolane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-cyclopentyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopentyloxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of brominated oxolane derivatives.
Reduction: Formation of cyclopentyloxolane derivatives with reduced functional groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-cyclopentyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-cyclopentyloxolane involves its reactivity with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a cyclopentyloxolane ring.
2-(Bromomethyl)naphthalene: Contains a naphthalene ring, differing in aromaticity and reactivity.
2-Bromomethyl-1,3-dioxolane: Features a dioxolane ring, offering different chemical properties and applications.
Uniqueness
2-(Bromomethyl)-4-cyclopentyloxolane is unique due to its cyclopentyloxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological studies.
Propriétés
Formule moléculaire |
C10H17BrO |
|---|---|
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-cyclopentyloxolane |
InChI |
InChI=1S/C10H17BrO/c11-6-10-5-9(7-12-10)8-3-1-2-4-8/h8-10H,1-7H2 |
Clé InChI |
HGOWSWGOWMWYHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CC(OC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,4-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13204622.png)



![Benzyl N-[4-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13204635.png)
![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)

![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)


